molecular formula C12H13N3O2 B2757743 2-methyl-1-(3-methylbenzyl)-5-nitro-1H-imidazole CAS No. 878719-44-9

2-methyl-1-(3-methylbenzyl)-5-nitro-1H-imidazole

Cat. No.: B2757743
CAS No.: 878719-44-9
M. Wt: 231.255
InChI Key: SCSRGORRTDOFSD-UHFFFAOYSA-N
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Description

2-methyl-1-(3-methylbenzyl)-5-nitro-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl group at position 2, a 3-methylbenzyl group at position 1, and a nitro group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(3-methylbenzyl)-5-nitro-1H-imidazole typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative to introduce the nitro group. This is followed by alkylation and cyclization reactions to form the imidazole ring. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Patents such as KR101421032B1 and CN104870436A describe methods for preparing this compound, highlighting the importance of precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(3-methylbenzyl)-5-nitro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and benzyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents for oxidation. The conditions, such as temperature and pressure, are tailored to achieve the desired transformation while maintaining the integrity of the imidazole ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the methyl or benzyl positions.

Scientific Research Applications

2-methyl-1-(3-methylbenzyl)-5-nitro-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1-(3-methylbenzyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazole ring can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-(3-methylbenzyl)-1H-imidazole
  • 5-nitro-1H-imidazole
  • 1-(3-methylbenzyl)-5-nitro-1H-imidazole

Uniqueness

2-methyl-1-(3-methylbenzyl)-5-nitro-1H-imidazole is unique due to the specific combination of functional groups and their positions on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-methyl-1-[(3-methylphenyl)methyl]-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-4-3-5-11(6-9)8-14-10(2)13-7-12(14)15(16)17/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSRGORRTDOFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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